6-Methoxy-2-(4-Methoxyphenyl)-3-Cyanobenzo[b]thiophene
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Overview
Description
6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile is a heterocyclic compound that features a benzothiophene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxybenzo[b]thiophene and 4-iodoanisole.
Coupling Reaction: An Ullmann-type coupling reaction is employed, where the nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate.
Cyclization: The intermediate undergoes cyclization to form the benzothiophene core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the study of molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
- Methyl benzo[b]thiophene-2-carboxylate
- Benzo[b]thiophene-2-propionic acid
Uniqueness
6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile is unique due to its specific substitution pattern and the presence of both methoxy and carbonitrile groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H13NO2S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C17H13NO2S/c1-19-12-5-3-11(4-6-12)17-15(10-18)14-8-7-13(20-2)9-16(14)21-17/h3-9H,1-2H3 |
InChI Key |
KAEOLYHJUANVIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C#N |
Origin of Product |
United States |
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